molecular formula C16H11NS2 B14651973 2,4-Diphenyl-6H-1,3-thiazine-6-thione CAS No. 52039-44-8

2,4-Diphenyl-6H-1,3-thiazine-6-thione

Katalognummer: B14651973
CAS-Nummer: 52039-44-8
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: KHAYATAKCGNQAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diphenyl-6H-1,3-thiazine-6-thione is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a thiazine ring with two phenyl groups attached at the 2 and 4 positions, and a thione group at the 6 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-6H-1,3-thiazine-6-thione typically involves multicomponent reactions. One common method is the reaction of in situ-generated 1-azadienes with carbon disulfide. This reaction provides a one-step protocol to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones . The reaction conditions usually involve moderate temperatures and the presence of a base to facilitate the formation of the thiazine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Diphenyl-6H-1,3-thiazine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Diphenyl-6H-1,3-thiazine-6-thione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Diphenyl-6H-1,3-thiazine-6-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the thione group allows it to form coordination complexes with metal ions, which can influence its biological activity. Additionally, the phenyl groups contribute to its ability to interact with hydrophobic regions of biomolecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4-Diphenyl-6H-1,3-thiazine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a thione group at specific positions enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

52039-44-8

Molekularformel

C16H11NS2

Molekulargewicht

281.4 g/mol

IUPAC-Name

2,4-diphenyl-1,3-thiazine-6-thione

InChI

InChI=1S/C16H11NS2/c18-15-11-14(12-7-3-1-4-8-12)17-16(19-15)13-9-5-2-6-10-13/h1-11H

InChI-Schlüssel

KHAYATAKCGNQAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=S)SC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.